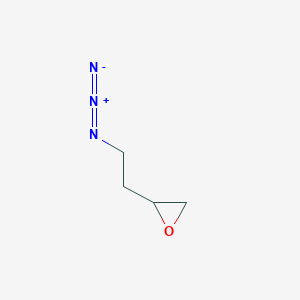
(E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic organic compound that features a combination of several functional groups, including a furan ring, an azetidine ring, and a thiazolidine-2,4-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan-2-yl Acryloyl Intermediate: This step involves the reaction of furan-2-carbaldehyde with an appropriate acrylating agent under basic conditions to form the furan-2-yl acryloyl intermediate.
Azetidin-3-yl Formation: The intermediate is then reacted with an azetidine derivative under acidic or basic conditions to form the azetidin-3-yl intermediate.
Thiazolidine-2,4-dione Coupling: Finally, the azetidin-3-yl intermediate is coupled with thiazolidine-2,4-dione under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups in the thiazolidine-2,4-dione moiety can be reduced to form corresponding alcohols.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the thiazolidine-2,4-dione moiety.
Substitution: Various substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its structural features make it a candidate for the design of inhibitors or modulators of specific enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique combination of functional groups allows for the creation of materials with tailored characteristics.
Mecanismo De Acción
The mechanism of action of (E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)thiazolidine-2,4-dione: Similar structure with a pyrrolidine ring instead of an azetidine ring.
(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)thiazolidine-2,4-dione: Similar structure with a piperidine ring instead of an azetidine ring.
(E)-3-(1-(3-(furan-2-yl)acryloyl)morpholin-3-yl)thiazolidine-2,4-dione: Similar structure with a morpholine ring instead of an azetidine ring.
Uniqueness
(E)-3-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c16-11(4-3-10-2-1-5-19-10)14-6-9(7-14)15-12(17)8-20-13(15)18/h1-5,9H,6-8H2/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYRXIMOWQMESM-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CO2)N3C(=O)CSC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CO2)N3C(=O)CSC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2405388.png)
![(2E)-2-[(2-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2405389.png)


![3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2405396.png)

![3-(3-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide](/img/structure/B2405398.png)

![(2E)-2-[(4-chlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2405404.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2405405.png)


![N-(3-methoxyphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2405410.png)
